

A Technical Guide to the Spectroscopic Profile of Ethyl 2-ethyl-3-hydroxybutanoate

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Compound of Interest

Compound Name: Ethyl 2-ethyl-3-hydroxybutanoate

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Introduction

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral specialty chemical with potential applications in the synthesis of complex organic molecules and as a building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a summary of available spectroscopic data for **ethyl 2-ethyl-3-hydroxybutanoate**, alongside detailed experimental protocols for its synthesis and analysis. Due to the limited availability of published experimental spectra for the title compound, this guide also includes comparative data for the closely related and well-characterized compound, ethyl 3-hydroxybutanoate, to provide a foundational understanding and aid in spectral interpretation.

Spectroscopic Data

The spectroscopic data for **ethyl 2-ethyl-3-hydroxybutanoate** and the related ethyl 3-hydroxybutanoate are summarized below. These tables are designed for easy comparison and reference.

Mass Spectrometry (MS)

Table 1: GC-MS Data for **Ethyl 2-ethyl-3-hydroxybutanoate**^[1]

Property	Value
Molecular Formula	C ₈ H ₁₆ O ₃
Molecular Weight	160.21 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragments (m/z)	73 (Top Peak), 101 (2nd Highest), 116 (3rd Highest)

Infrared (IR) Spectroscopy

While a vapor phase IR spectrum is available for **ethyl 2-ethyl-3-hydroxybutanoate**, specific peak assignments are not readily published.[1] The expected characteristic absorption bands are outlined in Table 2 based on the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands for **Ethyl 2-ethyl-3-hydroxybutanoate**

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
O-H (Alcohol)	Stretching, broad	3500 - 3200
C-H (Alkane)	Stretching	2975 - 2850
C=O (Ester)	Stretching, strong	1750 - 1735
C-O (Ester)	Stretching	1300 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **ethyl 2-ethyl-3-hydroxybutanoate** are not widely available in the public domain. Therefore, the data for the structurally similar ethyl 3-hydroxybutanoate are presented here for comparative purposes. The presence of an additional ethyl group at the C2 position in the target molecule would introduce further splitting and additional signals in the NMR spectra.

Table 3: ¹H NMR Spectroscopic Data for Ethyl 3-hydroxybutanoate (in CDCl₃)[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.06 - 4.22	m	3H	-OCH ₂ CH ₃ and -CH(OH)-
3.22	bs	1H	-OH
2.22 - 2.48	m	2H	-CH ₂ C=O
1.23	d, J=6.2 Hz	3H	-CH(OH)CH ₃
1.17	t, J=7.0 Hz	3H	-OCH ₂ CH ₃

Table 4: ¹³C NMR Spectroscopic Data for Ethyl 3-hydroxybutanoate (in CDCl₃)[2]

Chemical Shift (δ) ppm	Assignment
172.9	C=O
64.2	-CH(OH)-
60.6	-OCH ₂ CH ₃
42.7	-CH ₂ C=O
22.3	-CH(OH)CH ₃
14.0	-OCH ₂ CH ₃

Experimental Protocols

Synthesis of Ethyl 2-ethyl-3-hydroxybutanoate via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β -hydroxy esters. The following is a proposed protocol for the synthesis of **ethyl 2-ethyl-3-hydroxybutanoate**.

Materials:

- Zinc dust

- Iodine (catalytic amount)
- Dry tetrahydrofuran (THF)
- Ethyl 2-bromopropanoate
- Propanal
- 1 M Hydrochloric acid
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Diethyl ether

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents) and a crystal of iodine.
- Heat the flask gently under a stream of nitrogen to activate the zinc, as evidenced by the disappearance of the iodine color.
- Allow the flask to cool to room temperature and add dry THF.
- A solution of ethyl 2-bromopropanoate (1.0 equivalent) and propanal (1.1 equivalents) in dry THF is added dropwise from the dropping funnel to the stirred zinc suspension.
- After the initial exothermic reaction subsides, the reaction mixture is heated to reflux for 2-3 hours until the starting materials are consumed (monitored by TLC).
- The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is added cautiously to quench the reaction and dissolve the unreacted zinc.
- The aqueous layer is extracted three times with diethyl ether.

- The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **ethyl 2-ethyl-3-hydroxybutanoate**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Varian Gemini 300 or a Varian Mercury 400 spectrometer (or equivalent).[2]
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16 ppm).

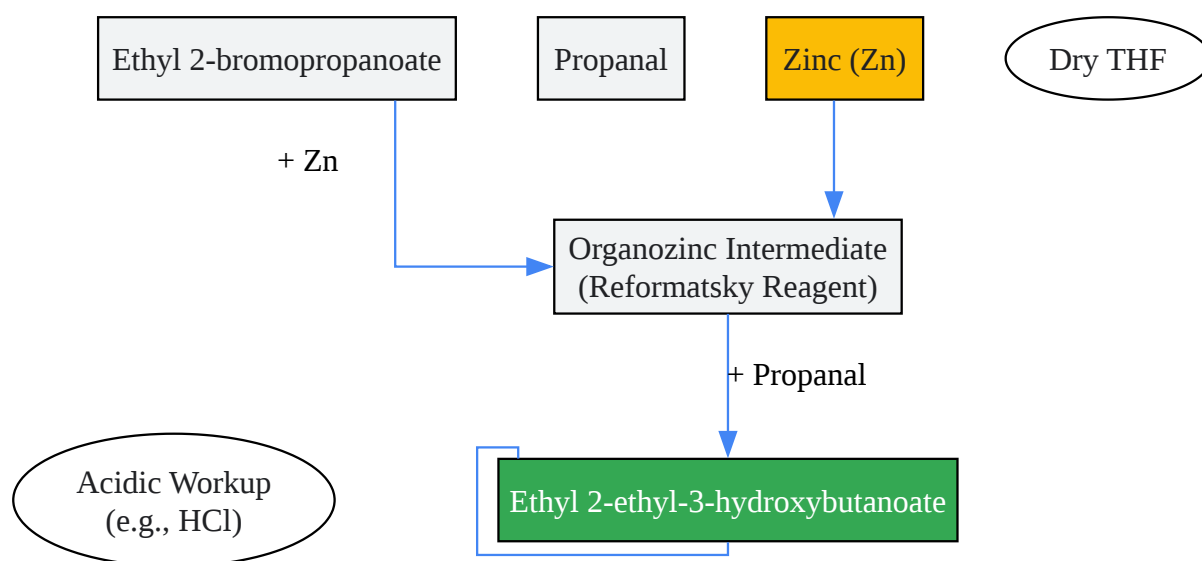
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Agilent 6890N gas chromatograph coupled to a 5973i mass spectrometer (or equivalent).
- GC Conditions:
 - Column: HP-5MS capillary column (or equivalent).
 - Injector Temperature: 250 °C.

- Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

Visualizations

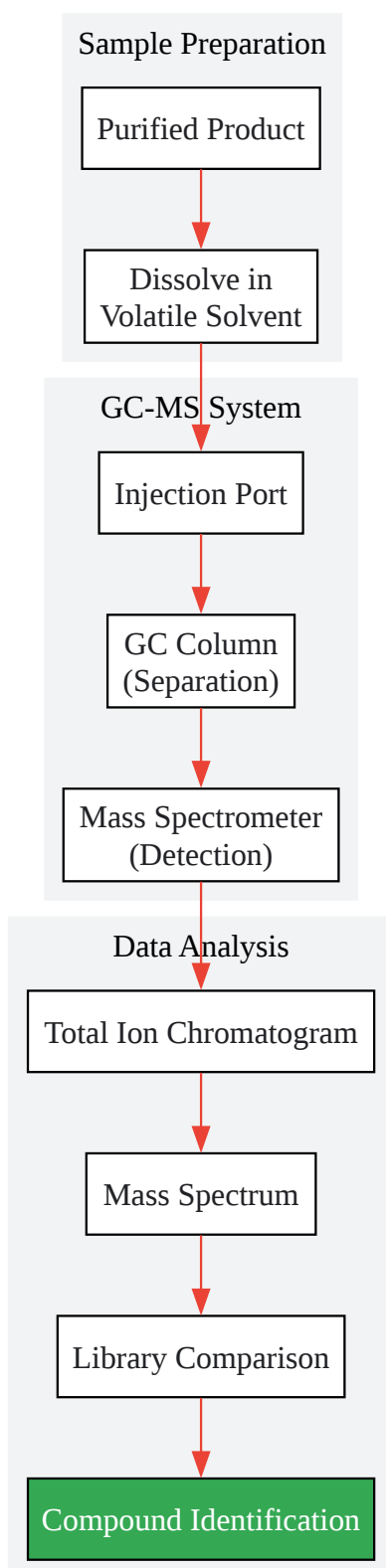
Synthesis Pathway: Reformatsky Reaction



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Caption: Proposed synthesis of **ethyl 2-ethyl-3-hydroxybutanoate** via the Reformatsky reaction.

Experimental Workflow: GC-MS Analysis



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Caption: General workflow for the GC-MS analysis of **ethyl 2-ethyl-3-hydroxybutanoate**.

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References

- 1. Ethyl 2-ethyl-3-hydroxybutanoate | C₈H₁₆O₃ | CID 231986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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